What are the physicochemical properties of Docosylbenzene
What are the physicochemical properties of Docosylbenzene
An In-Depth Technical Guide to the Physicochemical Properties of Docosylbenzene
This guide provides a comprehensive overview of the physicochemical properties of docosylbenzene (C₂₈H₅₀). Given the limited availability of direct experimental data for this long-chain alkylbenzene, this document synthesizes computed data, extrapolations from shorter-chain analogues such as dodecylbenzene, and established principles of physical organic chemistry. This approach offers researchers, scientists, and drug development professionals a robust framework for understanding and predicting the behavior of docosylbenzene in various experimental settings.
Introduction: Understanding the Alkylbenzene Class
Alkylbenzenes are a class of organic compounds characterized by one or more alkyl groups attached to a benzene ring. The length and branching of the alkyl chain significantly influence the molecule's physical properties. Docosylbenzene, with its 22-carbon alkyl chain, is a heavy, non-polar aromatic hydrocarbon. Its properties are dominated by the long aliphatic tail, leading to waxy solid characteristics at room temperature and very low solubility in polar solvents. Its primary relevance is in specialized applications such as high-temperature lubricants, surfactants, and as a non-polar stationary phase in chromatography.
Molecular Identity and Structure
A fundamental starting point for understanding a compound's properties is its molecular identity.
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IUPAC Name : docosylbenzene[1]
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Synonyms : 1-Phenyldocosane, Behenylbenzene
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CAS Number : 5634-22-0[1]
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Molecular Formula : C₂₈H₅₀[1]
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Molecular Weight : 386.7 g/mol [1]
The structure consists of a saturated 22-carbon chain (the docosyl group) bonded to a phenyl group. This large, flexible alkyl chain is the primary determinant of its physical state and solubility characteristics.
Caption: General structure of Docosylbenzene.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of docosylbenzene. Where direct experimental data is unavailable, values are estimated based on chemical principles or are computed properties from reliable databases. For comparative purposes, experimentally determined data for the shorter-chain analogue, dodecylbenzene (C₁₈H₃₀), are provided.
| Property | Docosylbenzene (C₂₈H₅₀) | Dodecylbenzene (C₁₈H₃₀) - For Comparison | Data Source/Rationale |
| Molecular Weight | 386.7 g/mol | 246.43 g/mol [2][3][4] | Computed[1] |
| Physical State | Waxy Solid | Colorless Liquid[5][6][7] | Expected due to long alkyl chain |
| Melting Point | Estimated: 45-55 °C | 3 °C[2][7][8][9] | Extrapolated from shorter n-alkylbenzenes |
| Boiling Point | > 331 °C (at 760 mmHg) | 331 °C (at 760 mmHg)[2][3][9] | Expected to be significantly higher than dodecylbenzene |
| Density | Estimated: ~0.86 g/cm³ at 20°C | 0.856 g/mL at 25 °C[2][3] | Expected to be similar to other long-chain alkylbenzenes[7] |
| Solubility in Water | Insoluble | Insoluble[2][5][7] | Highly non-polar nature |
| Solubility in Organic Solvents | Soluble in non-polar solvents (e.g., toluene, hexane, chloroform) | Soluble in organic solvents[2][10] | "Like dissolves like" principle[11] |
| Vapor Pressure | Very Low | 0.1 hPa at 50 °C[2][8] | Expected due to high molecular weight and boiling point |
| Refractive Index | Estimated: ~1.48 | n20/D 1.482[2][3][6][10] | Expected to be similar to dodecylbenzene |
| LogP (Octanol/Water Partition Coefficient) | 14.2 (Computed) | 8.8 (Computed) | PubChem[1][5] |
In-Depth Analysis of Key Properties
Solubility Profile
The solubility of docosylbenzene is dictated by its pronounced non-polar character. The large aliphatic chain makes it hydrophobic, rendering it virtually insoluble in water.[2][5][7] Conversely, it is expected to be readily soluble in non-polar organic solvents such as aromatic hydrocarbons (toluene, benzene), alkanes (hexane, heptane), and chlorinated solvents (chloroform, dichloromethane).[11] This is governed by the "like dissolves like" principle, where the van der Waals forces between the alkyl chain and non-polar solvent molecules are energetically favorable.[11]
Thermal Properties
Melting Point: As a waxy solid, docosylbenzene's melting point will be significantly higher than that of the liquid dodecylbenzene (3 °C).[2][7][8][9][12] The longer alkyl chain allows for more effective packing and stronger intermolecular van der Waals forces, requiring more energy to transition to the liquid phase.
Boiling Point: The boiling point of docosylbenzene is expected to be substantially higher than dodecylbenzene's 331 °C.[2][3][8][9] The increased molecular weight and surface area lead to stronger intermolecular forces that must be overcome for vaporization.
Experimental Protocol: Determination of Solubility via Isothermal Equilibrium Method
To empirically determine the solubility of docosylbenzene in a given organic solvent (e.g., hexane), the isothermal equilibrium method is a reliable approach.
Objective: To quantify the solubility of docosylbenzene in hexane at 25 °C.
Materials:
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High-purity docosylbenzene
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Analytical grade hexane
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Temperature-controlled shaker bath
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Analytical balance
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Centrifuge
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Gas Chromatography-Mass Spectrometry (GC-MS) system
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Volumetric flasks, pipettes, and vials
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0.22 µm PTFE syringe filters
Methodology:
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Preparation of Supersaturated Solution: In a series of sealed vials, add an excess amount of docosylbenzene to a known volume of hexane. The excess solid is crucial to ensure saturation.
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Equilibration: Place the vials in a temperature-controlled shaker bath set to 25 °C. Agitate the mixtures for at least 48 hours to ensure that equilibrium between the dissolved and undissolved solute is reached.[11]
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Phase Separation: After equilibration, allow the vials to remain undisturbed in the temperature bath for 24 hours to permit the excess solid to settle.[11]
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Sample Collection and Filtration: Carefully extract a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization. Immediately filter the sample through a 0.22 µm PTFE syringe filter into a pre-weighed volumetric flask.[11] This step is critical to remove any undissolved microcrystals.
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Gravimetric Analysis: Allow the solvent in the volumetric flask to evaporate completely under a gentle stream of nitrogen. Weigh the flask containing the dried docosylbenzene residue. The difference in weight gives the mass of the dissolved solute.
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Quantitative Analysis (GC-MS): For higher precision, a validated GC-MS method can be used. A calibration curve is first generated using standard solutions of docosylbenzene in hexane of known concentrations. The filtered saturated sample is then diluted and injected into the GC-MS to determine its concentration by comparing its peak area to the calibration curve.
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Data Calculation: The solubility is calculated and expressed in units such as g/100 mL or mg/mL.
Caption: Workflow for solubility determination.
Expected Spectroscopic Signatures
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¹H NMR: The spectrum will be dominated by a large, unresolved multiplet around 1.2-1.6 ppm corresponding to the many -(CH₂)₂₀- protons of the alkyl chain. A triplet near 0.9 ppm will correspond to the terminal -CH₃ group. The aromatic protons will appear in the 7.1-7.3 ppm region.
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¹³C NMR: A series of peaks between ~14 ppm and ~40 ppm will represent the carbons of the alkyl chain. The aromatic carbons will resonate in the ~125-145 ppm region.
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IR Spectroscopy: The spectrum will show strong C-H stretching vibrations just below 3000 cm⁻¹ (aliphatic) and weaker C-H stretches just above 3000 cm⁻¹ (aromatic). C=C stretching peaks for the aromatic ring will be observed in the 1450-1600 cm⁻¹ region.
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Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 386. The fragmentation pattern would be characterized by a prominent peak at m/z = 91, corresponding to the tropylium cation ([C₇H₇]⁺), and a series of losses of CₙH₂ₙ+₁ fragments from the alkyl chain.
Safety and Handling
Docosylbenzene is expected to have low acute toxicity, similar to other long-chain hydrocarbons. However, as with any chemical, appropriate safety precautions should be taken.
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Handling: Use in a well-ventilated area. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13][14]
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Storage: Store in a cool, dry place away from strong oxidizing agents.[2]
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Hazards: Combustible at high temperatures. Incompatible with strong oxidizing agents.[2][8]
Conclusion
Docosylbenzene is a high-molecular-weight alkylbenzene whose physicochemical properties are dominated by its long C₂₂ alkyl chain. It is a non-polar, waxy solid with very low water solubility and good solubility in non-polar organic solvents. While direct experimental data is sparse, its behavior can be reliably predicted through an understanding of fundamental chemical principles and by comparison with well-characterized, shorter-chain analogues like dodecylbenzene. The experimental protocols and expected analytical signatures outlined in this guide provide a solid foundation for researchers working with this compound.
References
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ChemBK (2024). Dodecylbenzene. Retrieved from [Link].
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